Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-13-9(12)17-8/h4,7H,5-6H2,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDUHRHTJVTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-amino-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Positional Isomers: Thiazole Substitution Variations
- Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate (CAS: 944903-41-7) Key Difference: The amino-thiazole group is attached at the 4-position of the thiazole ring instead of the 5-position. For example, the 5-substituted isomer may exhibit better π-π stacking with aromatic residues in enzyme active sites compared to the 4-substituted variant .
Core Ring Modifications: Piperidine vs. Azetidine
- Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4) Key Difference: Replaces the azetidine core with a piperidine (6-membered ring) and substitutes thiazole with pyrazole. Impact:
- Heteroatom Effects : Pyrazole (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities versus thiazole’s sulfur atom, influencing target selectivity .
Substituent Variations: Fluorinated Derivatives
- Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) Key Difference: Replaces the amino-thiazole group with fluoro and hydroxymethyl substituents. Impact:
- Fluorination enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
Functional Group Replacements: Sulfonyl-Linked Benzothiazole
- Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate (CAS: 2613389-54-9) Key Difference: Substitutes thiazole with a benzothiazole group linked via a sulfonyl bridge. Impact:
- The benzothiazole moiety expands aromatic surface area, favoring interactions with hydrophobic protein pockets .
Structural and Functional Comparison Table
Biological Activity
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇N₃O₃S
- Molecular Weight : 271.34 g/mol
- IUPAC Name : this compound
- CAS Number : 1692418-05-5
The compound features a thiazole ring and an azetidine structure, which are known to contribute to various biological activities. The tert-butyl ester group enhances solubility and stability, making it a suitable candidate for further biological evaluation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Formation of the thiazole ring.
- Construction of the azetidine ring.
- Introduction of the tert-butyl ester group to protect the carboxylate functionality.
These steps require careful optimization to ensure high yield and purity, with most laboratory syntheses achieving over 95% purity.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its thiazole and azetidine rings. This interaction may modulate various biochemical pathways leading to its observed biological effects.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the amino group in the thiazole ring may enhance this activity by facilitating interactions with microbial enzymes .
Enzyme Inhibition
Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways. For example, some thiazole derivatives act as inhibitors of kinases implicated in cancer progression . Further investigation is needed to determine if this compound exhibits similar enzyme inhibition profiles.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies:
- Step 1 : Construction of the azetidine ring via cyclization of 1,3-dihalides or protected amines, followed by Boc protection .
- Step 2 : Introduction of the 2-amino-1,3-thiazole moiety via nucleophilic substitution or Suzuki coupling .
- Reaction Optimization : Temperature (0–25°C) and solvent choice (e.g., DMF for polar intermediates) significantly impact yields. Catalytic systems like Pd(PPh₃)₄ improve cross-coupling efficiency .
Table 1 : Comparative Synthesis Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidine formation | Boc₂O, Et₃N, DCM | 65–75 | |
| Thiazole coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 50–60 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- NMR : ¹H/¹³C NMR identifies Boc (δ ~1.4 ppm) and thiazole protons (δ 6.8–7.2 ppm). Contradictions in splitting patterns are resolved via 2D experiments (HSQC, HMBC) .
- MS : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇N₃O₂S: 255.34 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization of the thiazole ring?
- Oxidation Control : Use mild oxidants (e.g., H₂O₂) at low temperatures (0–5°C) to avoid over-oxidation of the thiazole’s amino group .
- Substitution Selectivity : Activate the thiazole C-5 position with electron-withdrawing groups (e.g., Br) to direct nucleophilic attacks .
- Data-Driven Optimization : Monitor intermediates via TLC/LC-MS to adjust reagent stoichiometry in real-time .
Q. What strategies address low bioavailability in preclinical studies of this compound?
- Prodrug Design : Modify the Boc group to improve lipophilicity (e.g., ester prodrugs) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- In Vivo Validation : Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) across formulations in rodent models .
Table 2 : Bioactivity Comparison with Analogues
| Compound | Target (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| Target compound | Kinase X: 120 ± 15 | 0.8 |
| Analog (phenyl substituent) | Kinase X: 250 ± 30 | 1.2 |
Q. How are crystallographic disorders resolved in SHELXL-refined structures of azetidine derivatives?
- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., tert-butyl groups) .
- Thermal Parameters : ADPs (anisotropic displacement parameters) distinguish static vs. dynamic disorder .
- Validation Tools : Use CheckCIF to flag outliers in bond lengths/angles post-refinement .
Methodological Guidance
Q. What steps mitigate racemization during azetidine ring functionalization?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to enforce stereochemistry during nucleophilic additions .
- Low-Temperature Reactions : Conduct substitutions at –20°C to slow epimerization .
- Monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess (ee) ≥95% .
Q. How are contradictory biological assay results (e.g., IC₅₀ variability) analyzed?
- Assay Replicates : Perform triplicate measurements with positive/negative controls (e.g., staurosporine) .
- Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and exclude outliers via Grubbs’ test .
- Mechanistic Studies : Use SPR (surface plasmon resonance) to validate target binding kinetics .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?
- Source Audit : Compare reagent purity (≥99% vs. technical grade) and anhydrous conditions .
- Scale Effects : Pilot reactions (0.1 mmol) often yield higher than bulk (10 mmol) due to mixing inefficiencies .
- Catalyst Lot Variability : Test multiple Pd catalyst batches to identify activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
